Sodium thiosalicylate
Description
Significance of Thiosalicylate Ligands in Contemporary Chemical Systems
The thiosalicylate anion is a noteworthy ligand in modern coordination chemistry. As a heterodifunctional ligand, it contains both a "hard" carboxylate donor and a "soft" thiolate donor. tandfonline.com This dual characteristic enables it to coordinate with a wide array of metal ions across the periodic table, exhibiting diverse coordination modes. researchgate.net The ability to bridge different metal centers and form stable chelate rings makes the thiosalicylate ligand a valuable building block in the design of novel coordination complexes, polymers, and materials with tailored properties. tandfonline.comresearchgate.net Its coordination behavior has been the subject of extensive research, with X-ray crystallography providing definitive evidence of its various binding modes. researchgate.net
Overview of Advanced Academic Inquiry Areas for Sodium Thiosalicylate
Advanced academic inquiry into this compound spans several key areas. In coordination chemistry, research focuses on the synthesis and structural characterization of novel metal-thiosalicylate complexes, exploring their unique geometries and properties. researchgate.netresearchgate.net In materials science, this compound is utilized in the synthesis of functional materials, including nanoparticles and ionic liquids, where it can act as a capping agent, reducing agent, or a functional counter-ion. scirp.orgjcsp.org.pk Its role in the formation of coordination polymers is another active area of investigation. researchgate.netrsc.org Furthermore, the catalytic potential of thiosalicylate-metal complexes is being explored in various organic transformations. In analytical chemistry, it finds application as a competing ligand for the determination of metal ions and in the development of electrochemical sensors. nih.govresearchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
134-23-6 |
|---|---|
Molecular Formula |
C7H6NaO2S |
Molecular Weight |
177.18 g/mol |
IUPAC Name |
sodium;2-sulfanylbenzoate |
InChI |
InChI=1S/C7H6O2S.Na/c8-7(9)5-3-1-2-4-6(5)10;/h1-4,10H,(H,8,9); |
InChI Key |
MHZWNQKFSRKZLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)[O-])S.[Na+] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)S.[Na] |
Related CAS |
147-93-3 (Parent) |
Synonyms |
2-thiosalicylate 2-thiosalicylic acid 2-thiosalicylic acid, sodium salt CPC-Thiosal ortho-mercaptobenzoic acid Pirosal Rexolate Thiocyl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Thiosalicylate Compounds
Established Synthetic Pathways for Thiosalicylic Acid
Thiosalicylic acid is a crucial precursor in the synthesis of various compounds, and its production is primarily achieved through two established methods: the reduction of dithiosalicylic acid and reactions involving ortho-halogenated benzoic acids.
Reduction of Dithiosalicylic Acid
A common and effective method for synthesizing thiosalicylic acid is through the reduction of its disulfide precursor, 2,2'-dithiobis(benzoic acid), also known as dithiosalicylic acid. orgsyn.org This reduction can be accomplished using various reducing agents.
One established method involves the use of zinc dust in glacial acetic acid. orgsyn.orgrsc.org In this process, dithiosalicylic acid is refluxed with zinc dust, leading to the cleavage of the disulfide bond and the formation of thiosalicylic acid. orgsyn.orgrsc.org The reaction mixture is then typically treated with a strong acid, like hydrochloric acid, to precipitate the thiosalicylic acid product. orgsyn.org Yields for this method are reported to be in the range of 71-85%. google.com
Alternatively, the reduction can be carried out in an alkaline solution using metals such as zinc, aluminum, or tin in an aqueous solution of an alkali metal hydroxide (B78521) like sodium hydroxide. google.com This approach is considered more industrially advantageous as it avoids the use of acetic acid and its subsequent recovery. google.com The reaction temperature is typically kept at or below 40°C. google.com After the reduction is complete, the resulting alkali metal thiosalicylate solution is acidified with a strong acid to a pH of 2.5 or lower to precipitate the thiosalicylic acid. google.com This method has been reported to produce thiosalicylic acid with a yield of 90.7% based on the starting dithiosalicylic acid. google.com Other reducing agents like glucose in an alkaline solution have also been described. orgsyn.org
The precursor, dithiosalicylic acid, is itself prepared by the diazotization of anthranilic acid followed by treatment with sodium disulfide in an alkaline solution. orgsyn.org
Reactions of o-Halogenated Benzoic Acids with Alkaline Sulfur Reagents
Another significant synthetic route to thiosalicylic acid involves the reaction of ortho-halogenated benzoic acids with alkaline sulfur reagents. orgsyn.orgguidechem.com This method typically involves heating an o-halogenated benzoic acid, such as o-chlorobenzoic acid, with an alkaline hydrosulfide (B80085) in the presence of a copper catalyst. guidechem.comdrugfuture.com The reaction can also be carried out with sodium sulfide (B99878) at elevated temperatures, around 200°C. orgsyn.org The presence of copper or copper salts is often crucial for the reaction's success. orgsyn.org
Synthesis of Sodium Thiosalicylate Derivatives
Building upon the synthesis of thiosalicylic acid, various derivatives of this compound have been developed, with a focus on creating novel materials like ionic liquids and immobilized systems for specific applications.
Ionic Liquid Systems featuring Thiosalicylate Anions
Ionic liquids (ILs) are salts with melting points below 100°C, and they have gained significant attention as designer solvents and catalysts. researchgate.net The synthesis of ionic liquids containing the thiosalicylate anion typically involves a two-step process: the formation of a desired cation followed by anion exchange. youtube.com
A common and versatile method for preparing thiosalicylate-based ionic liquids is through ion exchange metathesis. researchgate.net This double displacement reaction involves swapping the anions of two salts. youtube.comyoutube.com In a typical synthesis, a salt containing the desired cation (e.g., an imidazolium (B1220033) or phosphonium (B103445) halide) is reacted with a salt containing the thiosalicylate anion, often this compound. researchgate.netrsc.org
For example, hydrophobic ionic liquids such as 1,3-dibutylimidazolium thiosalicylate ([BBIM][TS]) and 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]) have been synthesized via ion exchange metathesis. researchgate.net This approach allows for the creation of ionic liquids with tailored properties by varying the cation and anion combination. researchgate.net The choice of solvent and reaction conditions is crucial to drive the reaction towards the desired product and to facilitate the separation of the resulting ionic liquid from the byproduct salts. rsc.org
A specific example is the synthesis of 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]). mdpi.com This process starts with the synthesis of the corresponding imidazolium chloride, which is then subjected to an anion exchange reaction with this compound to yield the final ionic liquid. mdpi.com
Immobilized Thiosalicylate Systems
Immobilizing thiosalicylate onto solid supports creates functional materials with applications in areas like metal ion extraction. These systems are often synthesized by chemically grafting thiosalicylic acid or its derivatives onto a solid matrix, such as polysiloxane. rsc.orgscholarpublishing.org
One approach involves the hydrolytic polycondensation of tetraethylorthosilicate with a functionalized silane (B1218182), such as 3-chloropropyltrimethoxysilane, in the presence of a catalyst like sodium hydroxide. scholarpublishing.orgchemrxiv.org The resulting product is then functionalized and subsequently reacted with thiosalicylic acid to create the immobilized ligand system. scholarpublishing.orgrsc.org For instance, a polysiloxane-immobilized thiosalicylic–mercaptoethanol biligand system (PITSMCBLS) has been synthesized by refluxing the functionalized polysiloxane with thiosalicylic acid and mercaptoethanol. rsc.org
Another strategy involves the covalent immobilization of a thiosalicylate-based ionic liquid onto a solid support like activated silica (B1680970) gel. mdpi.com For example, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]) can be covalently bonded to activated silica gel to form a solid-supported ionic liquid (Si-TS-SSIL). mdpi.com This immobilization is achieved through the reaction of the trimethoxysilyl group of the ionic liquid with the silanol (B1196071) groups on the surface of the activated silica. mdpi.com
These immobilized systems offer the advantage of easy separation from the reaction medium, making them suitable for applications in areas like wastewater treatment. rsc.orgscholarpublishing.org
Covalent Grafting onto Solid Supports (e.g., Activated Silica Gel)
A notable method for functionalizing solid supports involves the covalent grafting of thiosalicylate moieties onto activated silica gel. This is often achieved through the synthesis of a task-specific ionic liquid which is then chemically immobilized onto the support.
One approach involves synthesizing a novel ionic liquid, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium thiosalicylate ([MTMSPI][TS]), which is then covalently immobilized onto acid-activated silica gel. mdpi.com This process creates a thiosalicylate-based solid-supported ionic liquid (Si-TS-SSIL). mdpi.comresearchgate.net The activation of the silica gel with acid generates surface silanol groups that form covalent bonds with the trimethoxysilylpropyl group of the ionic liquid cation. mdpi.com The successful covalent attachment has been confirmed using analytical techniques such as solid-state NMR and Fourier-transform infrared (FTIR) spectroscopy, which show the characteristic bands of the imidazolium cation and the Si-O-Si tensile vibrations, confirming the successful anchorage. mdpi.comresearchgate.net This method ensures that the functional thiosalicylate group is chemically bound to the silica support, providing a stable material for applications such as the removal of heavy metal ions like Pb(II) from aqueous solutions. mdpi.comresearchgate.net
Another pathway involves modifying silica with 3-aminopropyltrimethoxysilane (B80574) to create an amino-functionalized surface, which is then reacted to attach the thiosalicylic acid, forming SiO2-APS-TSA. researchgate.net The chemisorption of metal ions onto these materials is facilitated by electron-donating groups, including the hydroxyl, oxygen, and sulfur atoms of the thiosalicylate functional group. researchgate.net
Polysiloxane-Immobilized Thiosalicylate Ligand Systems
A versatile method for creating functional materials is the immobilization of thiosalicylate within a polysiloxane network. These Polysiloxane Immobilized Thiosalicylic Ligand Systems (PITSLS) are synthesized via a sol-gel process. sciencepublishinggroup.comsciencepublishinggroup.com The typical synthesis involves the hydrolytic polycondensation of a silicon precursor, such as tetraethylorthosilicate (TEOS), with a functionalized silane like 3-chloropropyltrimethoxysilane, using a catalyst such as sodium hydroxide in methanol. scholarpublishing.org
This process results in a gel, which is then functionalized with the thiosalicylic acid ligand. scholarpublishing.org Gelation can be observed in as little as 40 minutes. sciencepublishinggroup.comsciencepublishinggroup.com The resulting porous solid material possesses a silicon and oxygen backbone, which is characteristically hydrophobic. sciencepublishinggroup.comsciencepublishinggroup.com
Characterization of these materials confirms the successful immobilization of the thiosalicylate ligand.
FTIR spectroscopy reveals characteristic absorption bands for O-H, C-H, S-H, C=O, and crucially, Si-O stretches, confirming the polysiloxane framework and the presence of the ligand. sciencepublishinggroup.comsciencepublishinggroup.com
NMR spectroscopy of the dissolved ligand system shows chemical shifts indicative of the aromatic carbons and other functional groups of the thiosalicylate moiety. discoveryjournals.org
Scanning Electron Microscopy (SEM) shows the irregular particle sizes of the polysiloxane matrices, while Energy-Dispersive X-ray Analysis (EDX) confirms the elemental composition, showing the presence of silicon, oxygen, and sulfur from the thiosalicylate group. sciencepublishinggroup.comsciencepublishinggroup.com
These polysiloxane-immobilized systems have shown significant potential as adsorbents for the detoxification of heavy metals, such as Cr(III) and Fe(III), from industrial wastewater. discoveryjournals.orgrsc.org The adsorption capability is high, with studies showing over 98% removal of Cr(III) ions at optimal pH. discoveryjournals.org
Precursor Roles in Advanced Material Synthesis
Thiosalicylate and related sulfur compounds are pivotal precursors in the bottom-up synthesis of sophisticated materials, including metallic nanoparticles and functional carbon structures.
Thiosulfate (B1220275) and Thiosalicylate Ligand Precursors for Metal Nanoparticles (e.g., Au, Ag, Pd, Pt, Ir)
Thiosalicylic acid and alkyl thiosulfates (Bunte salts) have been successfully utilized as ligand precursors in the synthesis of stabilized metal nanoparticles (NPs) of gold (Au), silver (Ag), palladium (Pd), platinum (Pt), and iridium (Ir). mdpi.comresearchgate.net These sulfur-based compounds offer an alternative to the widely used thiol-based Brust-Schiffrin method. mdpi.com
The use of S-alkylthiosulfates is advantageous as they have a less pungent odor and higher aqueous solubility than corresponding thiols. mdpi.com The mechanism involves the cleavage of the S–SO3 bond after the thiosulfate adsorbs onto the metal nanoparticle surface, leading to the formation of a stable thiolate-metal bond. mdpi.com
This synthetic approach allows for the formation of alkanethiolate-capped nanoparticles of various metals:
Gold (Au): Thiosalicylic acid has been used to synthesize photoluminescent and water-soluble gold nanoparticles.
Silver (Ag): Thiosulfate protocols have been employed to generate stable AgNPs. In single-phase synthesis, Ag-thiolate complexes can form alongside the nanoparticles at room temperature, though this can be mitigated by increasing the reaction temperature. mdpi.com
Palladium (Pd) & Platinum (Pt): Alkanethiolate-capped Pd and Pt nanoparticles have been synthesized and show promise in catalysis. mdpi.comresearchgate.net For instance, Pt nanoparticles generated from sodium S-octylthiosulfate have been investigated for their catalytic properties. researchgate.net
Iridium (Ir): The synthetic method using Bunte salts is also applicable to the formation of Iridium nanoparticles. mdpi.comresearchgate.net
This method provides a pathway to control the surface ligand density on metal nanoparticles, which is crucial for applications in selective catalysis. mdpi.com
Ionic Liquid Precursors for Carbon-Based Materials
Ionic liquids (ILs) are increasingly recognized as versatile precursors for synthesizing functional carbon materials due to their negligible vapor pressure and high thermal stability. mdpi.comrsc.org Thiosalicylate-based ionic liquids are part of this emerging field.
A key example is the use of thiosalicylic acid (TSA) in the creation of a thiosalicylic acid-modified graphene aerogel (TGA). acs.org In this process, TSA acts simultaneously as a reductant, a sulfur-dopant, and a modifier during the hydrothermal treatment of a graphene oxide precursor. acs.org The resulting TGA material exhibits a hierarchically porous structure with a large accessible surface area, making it highly suitable for electrochemical applications. acs.org
When used as an electrode material in a symmetric supercapacitor with a 1-butyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Bmim][Tf2N]) ionic liquid electrolyte, the TGA-based device demonstrates excellent performance. acs.org The unique properties of the TGA, derived from its thiosalicylic acid precursor, allow the supercapacitor to achieve a balance between high energy density and high power density. acs.org
Data Tables
Table 1: Synthesis of Dialkyl Imidazolium Thiosalicylate Ionic Liquids This table summarizes the synthesis of two thiosalicylate-based ionic liquids via ion exchange metathesis.
| Compound Name | Abbreviation | Cation Precursor | Anion Source | Yield | Physical Appearance |
| 1,3-dihexyl imidazolium thiosalicylate | [HHIM][TS] | 1,3-dihexyl imidazolium bromide | This compound | 95% | Dark green, highly viscous semi-solid |
| 1,3-dibutyl imidazolium thiosalicylate | [BBIM][TS] | 1,3-dibutyl imidazolium bromide | This compound | - | Dark green, highly viscous semi-solid |
| Source: jcsp.org.pk |
Table 2: Performance of Thiosalicylic Acid Modified Graphene Aerogel (TGA) Supercapacitor This table details the energy and power density of a symmetric supercapacitor using the TGA electrode material and a [Bmim][Tf2N] ionic liquid electrolyte.
| Parameter | Value Range |
| Energy Density | 115–28 Wh kg⁻¹ |
| Power Density | 946–11586 W kg⁻¹ |
| Source: acs.org |
Coordination Chemistry and Metal Complex Formation
Ligand Properties of Thiosalicylate
The coordination behavior of thiosalicylate is fundamentally governed by the distinct properties of its two potential donor functional groups: the thiolate and the carboxylate.
Thiosalicylate is a classic example of a heterodifunctional ligand, possessing both a thiolate (soft donor) and a carboxylate (hard donor) group. rsc.org This dual functionality allows it to bind to a diverse range of metal centers across the periodic table. researchgate.netsunway.edu.my The thiolate group, a deprotonated thiol (-S⁻), and the carboxylate group (-COO⁻) provide different electronic and steric environments for metal coordination. This structural arrangement enables the formation of various complex architectures, depending on the metal ion's nature, the reaction conditions, and the presence of other ancillary ligands. cranfield.ac.uk The reactivity of these groups can also be influenced by the metal center, in some cases leading to in-situ oxidation of the sulfur atom or the formation of disulfide bridges prior to coordination. cranfield.ac.uk
The concept of Hard and Soft Acids and Bases (HSAB) is crucial for understanding the coordination preferences of thiosalicylate. The ligand contains a soft sulfur donor atom and hard oxygen donor atoms within the carboxylate group. researchgate.netsunway.edu.my According to HSAB theory, hard acids (metal ions) prefer to bind to hard bases, while soft acids prefer soft bases.
The thiosalicylate ligand's hybrid nature allows it to effectively chelate metal ions that have borderline hard-soft characteristics or to bridge between different types of metal centers (e.g., early and late transition metals) in heterobimetallic complexes. sunway.edu.myumass.edu For instance, soft metal ions like Ag(I) and Au(I) often show a preference for the soft sulfur donor, whereas harder metal ions may favor coordination with the hard carboxylate oxygen atoms. iucr.orgnih.gov Borderline acids, such as Cu(II) and Zn(II), can interact with both donor sites. researchgate.netumass.edu
Diverse Coordination Modes with Metal Centers
The thiosalicylate ligand exhibits remarkable versatility in its coordination, capable of adopting monodentate, bidentate-chelating, and various bridging modes. researchgate.netiucr.org This flexibility leads to the formation of discrete mononuclear or polynuclear complexes, as well as one-, two-, or three-dimensional coordination polymers. researchgate.netiucr.org
In the monodentate coordination mode, the thiosalicylate ligand binds to a metal center through only one of its donor atoms.
Coordination through Sulfur: This mode is common with soft metal ions. For example, in complexes like [Ag(tsa)(PPh₃)₃] and [Au(tsa)(PPh₃)], the metal atom is coordinated solely by the monodentate sulfur atom of the thiosalicylate ligand. iucr.org
Coordination through Oxygen: Coordination can also occur exclusively through one of the carboxylate oxygen atoms. This is observed in certain copper(II) complexes where the metal ions are coordinated to the carboxylate oxygen atoms of the ligand in a monodentate fashion, particularly when co-ligands are present. researchgate.net
| Metal Complex Example | Coordinated Atom | Metal Ion | Reference |
| [Ag(tsa)(PPh₃)₃] | Sulfur (S) | Ag(I) | iucr.org |
| [Au(tsa)(PPh₃)] | Sulfur (S) | Au(I) | iucr.org |
| [Cu(tdb)(phen)(H₂O)]₂·2H₂O·2DMF | Oxygen (O) | Cu(II) | researchgate.net |
Bidentate S,O-chelation is a prevalent coordination mode for the thiosalicylate ligand, where both the sulfur atom and one of the carboxylate oxygen atoms bind to the same metal center. sunway.edu.mysunway.edu.my This forms a stable six-membered chelate ring. rsc.org This mode has been reported in complexes with a variety of metals, including ruthenium, rhodium, iridium, and platinum. rsc.orgcranfield.ac.uk For instance, in the platinum(II) complex [Pt(SeC₆H₄CO₂)(PPh₃)₂], the selenosalicylate analogue chelates the metal through both selenium and oxygen, and similar S,O-chelation is observed in the thiosalicylate counterpart. rsc.org
| Metal Complex Feature | Description | Example Metal Ions | Reference |
| Chelate Ring Size | Forms a stable 6-membered ring | Pt(II), Ru(II/III), Rh(III), Ir(III) | rsc.org |
| Bonding Atoms | Sulfur (thiolate) and Oxygen (carboxylate) | Pt, Ru, Rh, Ir | rsc.orgcranfield.ac.uk |
The thiosalicylate ligand can act as a bridge between two or more metal centers, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net The bridging can occur in several ways:
Carboxylate Bridging: The carboxylate group can bridge two metal centers. In a barium(II) complex, [Ba(C₇H₅O₂S)₂(H₂O)₄]n, the carboxylate oxygen atoms bridge adjacent Ba(II) ions to form a one-dimensional coordination polymer. iucr.org Similarly, in a dinuclear nickel(II) complex, the carboxylate groups exhibit a bidentate bridging mode. iucr.org
Thiolate Bridging: The sulfur atom can bridge two metal centers. This is observed in binuclear or trinuclear ruthenium complexes where the metal centers are linked via thiolate bridges, often in conjunction with S,O-chelation. cranfield.ac.uk
S,O-Bridging: Both the sulfur and oxygen atoms can be involved in bridging. In a copper complex, [{Cu(PPh₃)₂}₂{Cu(tsa)₂}]·MeCN, the thiosalicylate ligand bridges copper atoms through both its sulfur and oxygen atoms. iucr.org An octanuclear bismuth(III) complex features thiosalicylate ligands in various complex chelation and bridging modes, linking the eight metal centers into a unique disk-like cluster. oup.com
| Bridging Mode | Description | Example Metal Complex | Reference |
| Carboxylate Bridge | Oxygen atoms of the carboxylate group link two metal centers. | [Ba(C₇H₅O₂S)₂(H₂O)₄]n | iucr.org |
| Thiolate Bridge | The sulfur atom links two metal centers. | Binuclear Ruthenium Complexes | cranfield.ac.uk |
| S,O-Bridge | Both sulfur and oxygen atoms bridge metal centers. | [{Cu(PPh₃)₂}₂{Cu(tsa)₂}]·MeCN | iucr.org |
| Chelation and Bridging | Complex modes involving both chelation and bridging. | Bi₈(tsal)₁₂(DMF)₆₆ | oup.com |
Formation of Metal Complexes
The synthesis of metal-thiosalicylate complexes is achieved through several methodologies, leading to a range of nuclearities and geometries. The thiosalicylate ligand can coordinate as a monoanion or dianion and engage in simple monodentate to more complex bridging coordination modes. researchgate.net
Thiosalicylate forms stable complexes with a broad spectrum of transition metals. Dimeric complexes of rhodium(III), iridium(III), and ruthenium(II) have been synthesized from chloride-bridged precursors. waikato.ac.nz For instance, the reaction of [LMCl(μ-Cl)]₂ (where M = Rh, Ir, Ru) with thiosalicylic acid yields dimeric complexes of the formula [LM(tsal)]₂, which feature a thiolate-bridged M₂(μ-S)₂ core. waikato.ac.nz Similarly, heterobimetallic complexes involving titanium and late transition metals like Rhodium and Iridium have been prepared. nih.gov
Complexes of first-row transition metals are also prevalent. Copper(II) complexes with thiosalicylic acid and its derivatives have been extensively studied, often resulting in binuclear structures. nih.govceon.rstandfonline.com Zinc(II), cobalt(II), and nickel(II) react with thiosalicylic acid, sometimes in the presence of ancillary ligands like 1,10-phenanthroline (B135089), to form complexes where the geometry can be octahedral or distorted octahedral. cranfield.ac.ukresearchgate.netceon.rs Palladium(II) and nickel(II) typically form square-planar complexes, coordinating through the oxygen and sulfur atoms of the thiosalicylate ligand. bg.ac.rsrsc.org
Table 1: Examples of Transition Metal-Thiosalicylate Complexes
| Metal Ion | Example Complex Formula | Coordination Geometry | Reference(s) |
|---|---|---|---|
| Ru(II) | [Ru(η⁶-p-cymene)(tsal)]₂ |
Dimeric, Thiolate-Bridged | waikato.ac.nz |
| Rh(III) | [Rh(Cp*)(tsal)]₂ (Cp* = η⁵-C₅Me₅) |
Dimeric, Thiolate-Bridged | waikato.ac.nz |
| Ir(III) | [Ir(Cp*)(tsal)]₂ |
Dimeric, Thiolate-Bridged | waikato.ac.nz |
| Cu(II) | [Cu(tdb)(bipy)] (tdb = thiodibenzoic acid) |
Dimeric, Distorted Square Planar | cranfield.ac.uk |
| Zn(II) | [Zn(dtdb)(phen)(H₂O)]n (dtdb = 2,2′-dithiodibenzoate) |
Polymeric, Distorted Octahedral | cranfield.ac.ukresearchgate.net |
| Co(II) | [Co(dtdb)(phen)(H₂O)]n |
Polymeric, Distorted Octahedral | cranfield.ac.ukresearchgate.net |
| Ni(II) | [Ni(dtdb)(phen)(H₂O)]n |
Polymeric, Distorted Octahedral | cranfield.ac.ukresearchgate.net |
| Pd(II) | [Pd(S-bu-thiosal)₂] |
Monomeric, cis-Square-Planar | bg.ac.rs |
The synthesis of metal-thiosalicylate complexes employs various techniques to control the final product's structure and dimensionality.
Hydrothermal Reactions: This method has been successfully used to synthesize robust coordination solids. For example, the hydrothermal reaction of RuCl₃ with thiosalicylic acid (TSA) leads to the formation of a μ-bridging tetra-coordinated ruthenium complex, [Ru(C₆H₄(CO₂)(μ-S)(H₂O)]₂. cranfield.ac.ukresearchgate.net Similarly, reacting cobalt(II) salts with the thiosalicylate dianion under hydrothermal conditions produces a layered material, Co((O₂C)(S)C₆H₄), which exhibits canted antiferromagnetism. lookchem.comresearchgate.net
Slow Diffusion Techniques: This technique is particularly useful for growing high-quality single crystals suitable for X-ray diffraction studies. The slow diffusion of reactants allows for the controlled formation of complex structures. For instance, complexes of Zn(II), Co(II), and Ni(II) with the formula [M(dtdb)(phen)(H₂O)]n were obtained by the slow diffusion of thiosalicylic acid and 1,10-phenanthroline into a solution containing the respective metal chloride. cranfield.ac.ukresearchgate.net This method also yielded a dimeric copper complex, [Cu(tdb)(bipy)], from the reaction of TSA with CuCl₂ and 2,2′-bipyridine. cranfield.ac.ukresearchgate.netdntb.gov.ua
Coordination reactions involving thiosalicylic acid can trigger transformations of the ligand itself, leading to the formation of complexes with in situ generated ligands.
In Situ S-S Bond Formation: A common transformation is the oxidative coupling of two thiosalicylate molecules to form the 2,2′-dithiodibenzoate (dtdb) anion. This process has been observed in reactions involving Zn(II), Co(II), and Ni(II) in the presence of 1,10-phenanthroline, yielding polymeric complexes of the type [M(dtdb)(phen)(H₂O)]n. cranfield.ac.ukresearchgate.net The formation of the S-S bond is confirmed through spectral and X-ray analysis. researchgate.net
In Situ C-S Scission and Rearrangement: More complex transformations can also occur. The reaction of thiosalicylic acid with copper(II) chloride and 2,2′-bipyridine resulted in the formation of a dimeric complex containing 2,2′-thiodibenzoic acid (tdb), [Cu₂(tdb)₂(bipy)₂]. cranfield.ac.uk This suggests a reaction pathway involving the initial oxidation of TSA to the disulfide (dtdb), followed by sulfur extrusion (C-S bond cleavage and S-S bond scission) to form the sulfide-bridged tdb ligand prior to coordination with the copper center. cranfield.ac.ukresearchgate.net A similar cleavage of dithiosalicylic acid (dtdb) to form a thiobenzoate anion (tb) was observed in the synthesis of palladium complexes. researchgate.net
Structural Elucidation of Metal Thiosalicylate Complexes
The definitive characterization of the geometric and coordination features of metal-thiosalicylate complexes relies heavily on single-crystal X-ray diffraction.
Crystal structures have been reported for a variety of complexes, including:
Dimeric rhodium(III) and ruthenium(II) complexes, [LM(tsal)]₂, confirming the presence of a planar M₂(μ-S)₂ core. waikato.ac.nz
Palladium(II) complexes such as [Pd(S-bu-thiosal)₂], which revealed a cis-square-planar coordination of the metal center by the sulfur and oxygen atoms of two ligands. bg.ac.rs
Platinum(II) and Nickel(II) complexes with phosphine (B1218219) ligands, for example, [Pt(SC₆H₄CO₂)(dppp)] and [Ni(SC₆H₄CO₂)(dppp)], allowing for a detailed comparison of their coordination spheres. rsc.org
Complexes formed via in situ ligand generation, such as [Zn(dtdb)(phen)(H₂O)]n and [Cu(tdb)(bipy)], which confirmed the nature of the transformed ligand and its coordination mode. cranfield.ac.ukresearchgate.net
Palladium(II) complexes with ancillary ligands like 1,10-phenanthroline and 2,2'-bipyridine, which were characterized as having a square planar geometry with an N,N,O(-),S(-) coordination mode. nih.gov
Data from X-ray diffraction studies are crucial for understanding the subtle structural variations that arise from changing the metal ion or ancillary ligands. rsc.orgnih.gov
The analysis of crystal structures reveals a diversity of geometric configurations and coordination numbers for metal-thiosalicylate complexes.
Square-Planar Geometry: This is common for d⁸ metal ions like Pd(II) and Ni(II). In [Pd(S-bu-thiosal)₂], the palladium ion is in a cis-square-planar environment. bg.ac.rs In related Pt(II) and Ni(II) complexes, while both adopt approximately square-planar geometries, the orientation of the thiosalicylate ligand relative to the coordination plane differs significantly. rsc.org
Octahedral Geometry: Metal ions such as Co(II), Ni(II), and Zn(II) can form six-coordinate complexes with an octahedral geometry, as seen in a series of tetrathiamacrocyclic complexes derived from the self-condensation of thiosalicylic acid. researchgate.net In the polymeric complexes [M(dtdb)(phen)(H₂O)]n (M = Zn, Co, Ni), the metal centers are also found in distorted octahedral environments. cranfield.ac.uk
Dimeric and Polymeric Structures: Thiosalicylate's ability to bridge metal centers leads to the formation of multinuclear complexes. The Rh(III) and Ru(II) dimers [LM(tsal)]₂ are characterized by a thiolate-bridged M₂(μ-S)₂ unit. waikato.ac.nz The reaction of thiosalicylic acid can also lead to one-dimensional polymeric chains, as seen in some Ni(II) complexes where bidentate bridging carboxylates link dinuclear units. iucr.org
Table 2: Coordination Geometries in Metal-Thiosalicylate Complexes
| Metal Ion(s) | Complex | Coordination Geometry | Key Structural Feature | Reference(s) |
|---|---|---|---|---|
| Rh(III), Ru(II) | [LM(tsal)]₂ |
Dimeric, four-coordinate metal centers | Thiolate-bridged M₂(μ-S)₂ core | waikato.ac.nz |
| Pd(II) | [Pd(TSA)(phen)]·H₂O |
Square Planar | N,N,O,S coordination | nih.gov |
| Ni(II) | [Ni(SC₆H₄CO₂)(dppp)] |
Approximately Square-Planar | Planar thiosalicylate ligand | rsc.org |
| Pt(II) | [Pt(SC₆H₄CO₂)(dppp)] |
Approximately Square-Planar | Inclined thiosalicylate ligand | rsc.org |
| Zn(II), Co(II), Ni(II) | [M(dtdb)(phen)(H₂O)]n |
Polymeric, Distorted Octahedral | Bridging dtdb and coordinated phenanthroline | cranfield.ac.ukresearchgate.net |
| Cu(II) | [Cu₂(tdb)₂(bipy)₂] |
Dimeric, Distorted Square Planar | Bridging thiodibenzoate (tdb) ligand | cranfield.ac.uk |
| Co(II) | Co((O₂C)(S)C₆H₄) |
Polymeric Layered Structure | Tetrahedral Co(II) centers | lookchem.com |
Investigation of Intermolecular Interactions in Solid-State Structures (e.g., Hydrogen Bonding, Aurophilic Interactions)
The solid-state structures of metal complexes containing the thiosalicylate ligand are profoundly influenced by a variety of non-covalent intermolecular interactions. These forces, including hydrogen bonding, aurophilic interactions, and π-π stacking, dictate the final supramolecular assembly, crystal packing, and, consequently, the material's physical and chemical properties. researchgate.netnih.gov X-ray crystallography is the principal technique for the unequivocal identification and characterization of these interactions. dntb.gov.ua
Hydrogen Bonding
Hydrogen bonding is a prevalent interaction in the crystal structures of thiosalicylate complexes, often playing a critical role in the formation of higher-dimensional networks.
Ligand-Mediated Hydrogen Bonds: The thiosalicylate ligand itself can participate in hydrogen bonding. Intramolecular S-H···O hydrogen bonds have been observed, which can influence the ligand's coordination mode. researchgate.net Studies on model zinc complexes have shown that both ligand protonation state and intramolecular hydrogen bonds can significantly affect how the ligand binds to the metal center. nih.gov In palladium(II) thiosalicylate complexes, hydrogen bonding contributes to the stability of the crystal packing. researchgate.net
Aurophilic Interactions
A specific and noteworthy interaction occurs in gold(I) complexes, known as aurophilicity.
Nature of the Interaction: Aurophilicity refers to the tendency of gold(I) centers to form weak, attractive, non-covalent bonds with each other (Au···Au). wikipedia.org This interaction, with a typical bond length of approximately 3.0 Å and an energy of 7-12 kcal/mol, is comparable in strength to a hydrogen bond. wikipedia.org The effect is attributed to relativistic effects that are particularly pronounced for the heavy gold atom. researchgate.net
Influence on Supramolecular Assembly: Aurophilic interactions are a key driving force in the self-assembly of gold-thiosalicylate compounds. Research on (isocyanide)gold(I) thiosalicylates has demonstrated that their supramolecular structures are built upon a combination of both aurophilic and hydrogen-bonding interactions. dntb.gov.ua These interactions can lead to the formation of aggregates and polymers, which in turn can induce properties like luminescence. wikipedia.orgrsc.org In some cases, a competition between aurophilic (Au···Au) and thiophilic (Au···S) interactions can direct the final crystalline arrangement. rsc.org The aggregation of gold centers via aurophilic linkages can reconstruct frontier molecular orbitals, significantly enhancing properties such as phosphorescence. nih.gov
Other Intermolecular Forces
Besides hydrogen bonding and aurophilicity, other weaker interactions contribute to the structural diversity of metal thiosalicylates.
π-π Stacking: The aromatic rings of the thiosalicylate ligands, or co-ligands like 1,10-phenanthroline, can engage in π-π stacking. These interactions help stabilize the crystal lattice and often lead to the formation of one- or two-dimensional supramolecular architectures. researchgate.net
Van der Waals Forces: These ubiquitous forces are the sum of the attractive or repulsive forces between molecules. In analogous selenosalicylate complexes, Hirshfeld surface analysis has shown that H···H contacts, a manifestation of van der Waals forces, are the most significant type of intermolecular contact, highlighting their fundamental role in crystal packing. rsc.org
Detailed Research Findings
The study of intermolecular forces is best illustrated through specific crystallographic data.
Table 1: Characteristics of Common Intermolecular Interactions in Thiosalicylate Complexes
| Interaction Type | Description | Typical Distance (Å) | Example Complex System | Reference(s) |
| O-H···O Hydrogen Bond | Between water molecules and carboxylate groups, linking chains. | 2.4 - 2.9 | [Ba(C₇H₅O₂S)₂(H₂O)₄]n | researchgate.net |
| Aurophilic Interaction | Weak attractive force between two Au(I) centers. | ~3.0 | (Isocyanide)gold(I) Thiosalicylates | dntb.gov.uawikipedia.org |
| π-π Stacking | Stacking of aromatic rings of ligands. | 3.3 - 3.8 | [Zn₂(C₇H₄O₂S)₂(C₁₂H₈N₂)₂] | researchgate.net |
| S···C(π) Interaction | Between a sulfur atom and the π-system of an ester group. | ~3.5 | Me₂Al(SC₆H₄-2-CO₂Me) | scispace.com |
Table 2: Crystallographic Data for Selected Palladium Thiosalicylate Complexes
The following table presents single-crystal X-ray diffraction data for palladium complexes, illustrating the precise structural parameters that define their solid-state forms. researchgate.net
| Parameter | Complex 2: [Pd₂(tb)₂(bipy)₂]·(dtdb)₂ | Complex 3: [Pd₂(tb)₂(phen)₂]·dtdb·H₂O |
| Chemical Formula | C₇₀H₄₈N₄O₈Pd₂S₆ | C₆₂H₄₂N₄O₅Pd₂S₄ |
| Formula Weight | 1486.24 | 1319.99 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 10.3803(10) | 11.2311(8) |
| b (Å) | 12.5190(13) | 12.9103(9) |
| c (Å) | 13.1119(14) | 18.9958(13) |
| α (°) | 87.646(4) | 89.490(6) |
| β (°) | 77.019(4) | 78.411(6) |
| γ (°) | 84.262(4) | 84.780(7) |
| Volume (ų) | 1647.7(3) | 2664.1(3) |
| Z | 1 | 2 |
| Temperature (K) | 150 | 100 |
Abbreviations: tb = thiobenzoate, bipy = bipyridine, dtdb = dithiosalicylic acid, phen = phenanthroline.
Reaction Mechanism Investigations
Ligand Reactivity Studies with Small Molecules
The reactivity of sodium thiosalicylate as a ligand has been investigated with various small molecules, including amino acids and nucleotides. These studies provide insights into its potential biological interactions and mechanisms of action.
L-Methionine and L-Cysteine: The thiol group of this compound is a key determinant of its reactivity. In the context of biological systems, the interaction with amino acids like L-cysteine is of particular interest. Cysteine residues in proteins are known to be crucial for their structure and function, but free cysteine residues can also be a source of chemical instability. nih.gov Thimerosal (B151700), an organomercury compound, degrades into ethylmercury and thiosalicylate. The ethylmercury component can react with the free sulfhydryl group of cysteine residues in proteins. nih.gov This interaction highlights the potential for the thiosalicylate moiety to be involved in complex biological reactions, either directly or as a product of other reactions.
Guanosine-5'-monophosphate: Research has shown that compounds containing both a thiol and an aromatic moiety, such as thiosalicylate, are particularly effective in certain reactions. For instance, in the photodegradation of methylmercury, thiosalicylate and 6-thioguanine (B1684491) (an aromatic thiol) were found to be highly effective. acs.org This suggests a synergistic effect between the thiol and aromatic groups, which could also be relevant in interactions with nucleotides like guanosine-5'-monophosphate.
Mechanisms in Catalytic Processes Involving Thiosalicylate Complexes
Thiosalicylate and its derivatives can act as ligands in transition metal complexes, influencing the mechanisms of various catalytic reactions.
Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. organic-chemistry.org The mechanism involves several key steps: oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration. libretexts.org The nature of the ligands coordinated to the palladium center significantly influences the catalytic cycle. While specific studies detailing the use of this compound as a primary ligand in Heck reactions are not prevalent in the provided search results, the principles of ligand influence are well-established. Ligands can affect the catalyst's activity, stability, and selectivity. mdpi.com For instance, electron-donating ligands can enhance the activity of palladium catalysts. mdpi.com Given that the thiosalicylate anion possesses both a carboxylate and a thiolate group, it could potentially act as a bidentate ligand, influencing the steric and electronic properties of the palladium catalyst. The chelation effect of such a ligand could stabilize the catalytic species and potentially control the regioselectivity and stereoselectivity of the reaction. nih.gov
Isomerization: In the context of Heck reactions, isomerization of the olefin product can be an undesired side reaction. libretexts.org This occurs after the β-hydride elimination step, where the palladium-hydride species can re-add to the alkene in a different orientation, leading to an isomeric product. The ligand environment around the palladium center plays a role in minimizing or promoting such isomerization. A stable ligand complex can favor the desired product formation and reduce the likelihood of side reactions.
Degradation Pathways and Chemical Transformations
This compound can undergo degradation through various pathways, primarily involving the oxidation of its thiol group.
Oxidation of Thiols: The thiol group in this compound is susceptible to oxidation. Mild oxidation can lead to the formation of a disulfide, 2,2'-dithiosalicylic acid. nih.gov This is a common reaction for thiols, which can be oxidized by reagents like iodine, bromine, or even atmospheric oxygen. chemistrysteps.comwikipedia.org More vigorous oxidation conditions, using stronger oxidizing agents like hydrogen peroxide or sodium hypochlorite, can further oxidize the sulfur atom to form sulfonic acids. wikipedia.org
Studies on the decomposition of thimerosal, which breaks down into ethylmercury and thiosalicylic acid, have shown that thiosalicylic acid is subsequently oxidized to 2,2'-dithiosalicylic acid. nih.gov Further degradation can lead to the formation of 2-sulfobenzoic acid, especially in the presence of certain metal ions. researchgate.net The photocatalytic degradation of thimerosal also results in the formation of 2-sulfobenzoic acid, with sulfate (B86663) as the final product of mineralization. conicet.gov.ar
Photodegradation: this compound plays a significant role in the photodegradation of certain compounds, such as methylmercury. Research has demonstrated that compounds containing both a thiol and an aromatic moiety, like thiosalicylate, greatly enhance the photodegradation rate of methylmercury. acs.orgacs.org This synergistic effect is attributed to the strong binding between the thiolate group and methylmercury, which facilitates energy transfer from the excited triplet state of the aromatic ring to break the mercury-carbon bond. acs.orgacs.org
Thiol-Group Specific Reactions in Thiosalicylate Chemistry
The thiol group is the most reactive site in the this compound molecule, participating in a variety of specific reactions.
Nucleophilic Reactions: The sulfur atom in the thiol group is highly nucleophilic, especially in its deprotonated thiolate form. chemistrysteps.comebsco.com This allows it to readily react with electrophiles. For example, thiols can participate in nucleophilic substitution reactions and Michael additions. smolecule.comresearchgate.net
Redox Reactions: As discussed in the degradation section, the thiol group is readily oxidized. The conversion of a thiol to a disulfide is an oxidative coupling reaction. chemistrysteps.com This reactivity is fundamental to the chemical behavior of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques
Spectroscopic Methods for Structural and Electronic Characterization
Spectroscopy is a fundamental tool for probing the interaction of electromagnetic radiation with matter, which reveals information about molecular structure, bonding, and electronic states.
Fourier Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in sodium thiosalicylate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. The FT-IR spectrum provides a unique fingerprint of the molecule. Spectra are often recorded on samples prepared as potassium bromide (KBr) wafers or using attenuated total reflectance (ATR) techniques. nih.govnih.gov
Key vibrational bands in the spectrum of this compound are used to confirm its structure. The presence of the carboxylate group (COO⁻) is typically indicated by strong asymmetric and symmetric stretching vibrations. The vibrations associated with the aromatic ring and the carbon-sulfur bond are also key identifiers. ias.ac.inchemicalbook.com
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |
| ~3050 | Weak-Medium | Aromatic C-H Stretch |
| ~1580-1600 | Strong | Asymmetric COO⁻ Stretch |
| ~1450-1500 | Medium-Strong | Aromatic C=C Ring Stretch |
| ~1380-1420 | Strong | Symmetric COO⁻ Stretch |
| ~700-750 | Strong | C-S Stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. For this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The primary chromophore in the molecule is the substituted benzene (B151609) ring.
In a solvent like alcohol, the parent thiosalicylic acid exhibits a maximum absorption (λmax) at approximately 220 nm and a shoulder at 239 nm. nih.gov These absorptions are attributed to π→π* transitions within the aromatic system. The presence of the carboxylate and thiolate groups influences the precise wavelength and intensity of these transitions. UV-Vis spectroscopy is a valuable technique for quantitative analysis and for studying the electronic properties of the compound in solution. nih.govrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. ias.ac.in
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound in a solvent like deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows distinct signals for the four protons on the aromatic ring. Due to their different chemical environments, these protons appear as a complex pattern of multiplets in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton. nih.govias.ac.in
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key signals include the one for the carboxylate carbon (COO⁻), which is typically found downfield, and the signals for the six aromatic carbons. The carbon atom bonded to the sulfur (C-S) will have a distinct chemical shift compared to the other ring carbons, providing further structural confirmation. chemicalbook.com
Table 2: Typical NMR Data for the Thiosalicylate Anion
| Nucleus | Chemical Shift Range (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.0 - 8.0 | Multiplets | Aromatic protons (4H) |
| ¹³C | ~170 | Singlet | Carboxylate Carbon (COO⁻) |
| ¹³C | 120 - 145 | Singlets | Aromatic Carbons (6C) |
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal complexes. wikipedia.orgtcichemicals.com In its stable ground state, this compound is a diamagnetic compound, meaning all its electrons are paired.
Therefore, this compound itself is ESR-inactive and will not produce a signal. wikipedia.org However, ESR spectroscopy would be an indispensable tool for studying paramagnetic species derived from this compound. For example, if the compound were to undergo oxidation to form a thiyl radical, or if it were part of a metal complex with an unpaired electron, ESR could be used to detect and characterize these species. uni-frankfurt.de
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and the chemical and electronic states of the elements within the first few nanometers of a material's surface. researchgate.netwikipedia.org
An XPS analysis of a solid sample of this compound would provide quantitative information on the elements present: sodium (Na), carbon (C), oxygen (O), and sulfur (S). High-resolution spectra of the core levels of these elements would offer insight into their chemical bonding environments. unimi.it
C 1s: The carbon spectrum would be complex and could be deconvoluted into separate peaks corresponding to carbon in different chemical states: aromatic C-C and C-H bonds, the C-S bond, and the carboxylate (O-C=O) group. beilstein-journals.org
O 1s: The oxygen spectrum would primarily show a peak corresponding to the carboxylate group.
S 2p: The sulfur spectrum would confirm the presence of a thiolate (S⁻) or C-S bond.
Na 1s: The sodium spectrum would confirm the presence of the Na⁺ counter-ion. ntu.edu.tw
This level of detail makes XPS a powerful tool for confirming the purity and chemical structure of the compound's surface. wikipedia.org
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight and elucidating the structure of compounds. jcsp.org.pk
For a salt like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are particularly useful. In ESI-MS, the sample is ionized directly from a solution, which minimizes fragmentation and allows for the observation of the intact ions.
When analyzed in negative ion mode, ESI-MS of this compound would prominently feature the peak for the thiosalicylate anion ([C₇H₅O₂S]⁻). Research on related thiosalicylate compounds has identified this anion at an m/z value of approximately 153. ias.ac.in This corresponds to the mass of thiosalicylic acid (C₇H₆O₂S, molecular weight ~154 g/mol ) after the loss of a proton. nih.gov Analysis of derivatives of thiosalicylic acid shows that fragmentation patterns can be complex, but ESI allows for clear identification of the primary anion. nist.gov
Electrospray Mass Spectrometry (ESMS)
Electrospray mass spectrometry (ESMS) is a gentle ionization technique that allows for the analysis of thermally fragile molecules with minimal fragmentation. uvic.ca In the study of various thiosalicylate ionic liquids, ESMS has been employed to confirm the presence of the thiosalicylate anion. ias.ac.in Experiments consistently show a single peak at a mass-to-charge ratio (m/z) of 153.2, which is attributed to the thiosalicylate anion (C₇H₅O₂S⁻). ias.ac.in This technique's ability to produce simple spectra with clear molecular ion peaks makes it invaluable for verifying the composition of newly synthesized compounds containing the thiosalicylate moiety. uvic.caias.ac.in
UPLC-Mass Spectral Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) offers high-resolution separation and sensitive detection, making it a powerful tool for analyzing complex mixtures and identifying individual components. mdpi.commdpi.com While specific UPLC-MS studies focusing solely on this compound are not extensively detailed in the provided results, the principles of this technique are highly relevant. UPLC-MS is adept at separating a compound from a complex matrix, such as in biological samples or pharmaceutical formulations, and providing precise mass data for identification. mdpi.com For instance, LC-MS has been successfully used to quantify hydroxylation products of salicylate, a structurally related compound, demonstrating the method's potential for detailed analysis of thiosalicylate and its derivatives. nih.gov The combination of UPLC's efficient separation with the mass accuracy of MS would enable the unambiguous identification and quantification of this compound in various contexts. mdpi.com
Diffraction and Scattering Techniques
Diffraction techniques are fundamental in determining the three-dimensional arrangement of atoms within a crystalline solid, providing definitive structural information.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is a versatile technique used for the characterization of crystalline materials. units.it It is particularly useful for identifying crystalline phases and can be used to assess the purity of a sample. frontiersin.org While a specific PXRD pattern for this compound is not provided in the search results, this technique would be instrumental in its routine characterization. The resulting diffractogram, a plot of diffraction intensity versus the scattering angle (2θ), serves as a unique "fingerprint" for the crystalline solid. units.itnih.gov PXRD can also be employed to study polymorphism, the ability of a compound to exist in more than one crystal structure.
Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)
Thermogravimetric analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. mt.com This analysis provides valuable information about the thermal stability and decomposition profile of a material. tainstruments.com In the investigation of thiosalicylate ionic liquids, TGA was used to determine their decomposition temperatures. ias.ac.in The results indicated that the thermal stability is influenced by the nature of the cation associated with the thiosalicylate anion. ias.ac.in For instance, imidazolium-based thiosalicylate ionic liquids were found to be more thermally stable than their ammonium (B1175870) counterparts. ias.ac.in A typical TGA experiment involves heating a small amount of the sample at a constant rate in a controlled atmosphere and recording the weight loss over time. uomustansiriyah.edu.iq
| Ionic Liquid Cation | Decomposition Temperature (Tdec/°C at 5% weight loss) |
| 1-propyl-3-methylimidazolium | Higher than octyl and butyl cations |
| Imidazolium (B1220033) | More stable than ammonium |
| [P6,6,6,14] | Highest thermal stability |
Table showing the relative thermal stability of different thiosalicylate ionic liquids as determined by TGA. ias.ac.in
Electrochemical Characterization (e.g., Cyclic Voltammetry, Linear Sweep Anodic Stripping Voltammetry)
Electrochemical techniques are employed to study the redox behavior of chemical species.
Cyclic voltammetry (CV) has been utilized to investigate the electrochemical behavior of thiosalicylic acid, the protonated form of the thiosalicylate anion. ciac.jl.cn Studies on a glassy carbon electrode revealed that thiosalicylic acid undergoes an irreversible electrochemical oxidation process. ciac.jl.cn The potential at which this oxidation occurs is dependent on the pH of the solution. As the pH increases, the anodic potential decreases, indicating that the deprotonated form, C₆H₄(COO⁻)SH, is more easily oxidized than the neutral C₆H₄(COOH)SH. ciac.jl.cn This behavior suggests that the electrochemical properties of this compound are intrinsically linked to the protonation state of the molecule. The technique involves scanning the potential of an electrode and measuring the resulting current, providing insights into the electrochemical processes occurring at the electrode surface. dtu.dk
Microscopic Techniques for Material Morphology (e.g., Field Emission Scanning Electron Microscopy - FESEM)
Field Emission Scanning Electron Microscopy (FESEM) is a high-resolution imaging technique that provides detailed topographical and elemental information about a sample's surface. photometrics.net It operates by scanning a sample with a focused beam of electrons generated from a field-emission cathode, which allows for narrower probing beams and improved spatial resolution compared to conventional Scanning Electron Microscopy (SEM). photometrics.netceric-eric.eu FESEM can achieve resolutions better than 1.5 nanometers, producing clearer, less distorted images at high magnifications (from 10x up to 300,000x). photometrics.netceric-eric.eu This technique is particularly advantageous for examining surface morphology, particle size, and structural details. photometrics.net
In the context of thiosalicylate-containing materials, FESEM has been employed to characterize the surface features of complex structures. For instance, in a study involving a functionalized thiosalicylate-based ionic liquid incorporated into polyvinyl alcohol (PVA)–alginate beads, FESEM was used to analyze the surface characteristics of the synthesized beads. mdpi.comresearchgate.net The analysis revealed details about the surface roughness and the formation of a hollow, porous area on the bead's cross-section, which is crucial for applications like heavy metal adsorption. mdpi.com The images showed that beads with a rougher surface had a larger effective surface area. mdpi.com
Similarly, Scanning Electron Microscopy (SEM), a related technique, has been used to study polysiloxane immobilized thiosalicylic acid ligand systems, revealing the irregular particle sizes of the polysiloxane matrices. sciencepublishinggroup.com For this compound itself, FESEM would be instrumental in characterizing the morphology of its crystalline or powdered form. Key attributes that could be investigated include:
Crystal Habit: Determining the shape and form of individual crystals.
Particle Size and Distribution: Measuring the size of particles and understanding their distribution, which influences properties like dissolution rate and reactivity.
Surface Topography: Examining surface features such as smoothness, defects, or porosity.
The high-quality, low-voltage imaging capabilities of FESEM are especially useful for insulating materials, often reducing the need for conductive coatings that can obscure fine surface details. photometrics.net
Elemental Analysis and Microanalysis
Elemental analysis is a critical step in the characterization of a chemical compound, serving to verify its empirical and molecular formula by determining the mass percentages of its constituent elements. For this compound (C₇H₅NaO₂S), the theoretical elemental composition is derived from its molecular formula and the atomic weights of its elements. nih.govscbt.com
Various analytical techniques are used for this purpose. Combustion analysis, often referred to as CHNS analysis, is a standard method for determining the percentage of carbon, hydrogen, nitrogen, and sulfur in a sample. In the characterization of novel thiosalicylic derivatives, microanalysis has been used to confirm that the elemental composition (specifically %C and %N) aligns with the theoretical formula. google.com
Energy Dispersive X-ray Analysis (EDX or EDS), a technique often coupled with electron microscopy, provides elemental composition data from a microscopic region of the sample. photometrics.net It works by detecting the characteristic X-rays emitted by atoms in the sample when excited by the electron beam. EDX has been successfully applied to analyze materials containing immobilized thiosalicylic acid, confirming the presence and quantifying the weight percentage of sulfur (7.14 wt%) on the polymer framework. sciencepublishinggroup.com This confirmed the successful immobilization of the ligand. sciencepublishinggroup.com
The expected elemental composition of pure this compound is a key benchmark for these analytical methods.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 7 | 84.077 | 47.73 |
| Hydrogen | H | 1.008 | 5 | 5.040 | 2.86 |
| Sodium | Na | 22.990 | 1 | 22.990 | 13.05 |
| Oxygen | O | 15.999 | 2 | 31.998 | 18.16 |
| Sulfur | S | 32.06 | 1 | 32.06 | 18.20 |
| Total | C₇H₅NaO₂S | | | 176.165 | 100.00 |
Note: Values are calculated based on standard atomic weights and may vary slightly depending on the source. nih.govscbt.comtcichemicals.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1-hexylimidazole propionitrile (B127096) thiosalicylate |
| 3-chloropropylpolysiloxane |
| Carbon |
| Choline |
| Ethylchloroacetate |
| Hydrogen |
| Nitrogen |
| Oxygen |
| Polyvinyl alcohol |
| Sodium |
| Sodium alginate |
| Sodium hydroxide (B78521) |
| This compound |
| Sulfur |
| Tetraethylorthosilicate |
| Thiosalicylic acid |
Theoretical and Computational Chemistry Approaches
Quantum Mechanical Calculations
Quantum mechanical (QM) methods are founded on the principles of quantum mechanics, solving the Schrödinger equation to describe the electronic structure of a molecule. daffodilvarsity.edu.bd These calculations provide fundamental information about molecular properties, reactivity, and energetics.
Ab initio—Latin for "from the beginning" or "from first principles"—refers to computational methods that rely solely on the laws of quantum mechanics and the values of physical constants, without the input of experimental data. daffodilvarsity.edu.bdscribd.com The most fundamental of these is the Hartree-Fock (HF) method, which provides a foundational, albeit approximate, description of the electronic wavefunction. scribd.com While highly accurate, ab initio methods are computationally intensive, which can limit their application to smaller molecular systems. scribd.com For the thiosalicylate ligand and its metal complexes, ab initio calculations can be employed to determine geometric parameters and predict the strengths and binding energies of different types of chemical bonds, such as hydrogen bonds. researchgate.net These methods serve as a benchmark for understanding the intrinsic properties of the molecule in the absence of environmental effects.
Density Functional Theory (DFT) has emerged as a popular and versatile quantum mechanical method. Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. daffodilvarsity.edu.bd This approach incorporates electron correlation—the interaction between electrons—at a lower computational cost than traditional ab initio methods, making it suitable for larger systems. daffodilvarsity.edu.bd
DFT calculations are widely used to investigate the reactivity and stability of chemical species. researchgate.net Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), provide insights into the electron-donating and accepting abilities of a molecule, respectively. researchgate.net These calculations have been instrumental in studying 1,3-dipolar cycloaddition reactions and understanding the role of various catalysts and chiral molecules in determining reaction outcomes. nih.gov For thiosalicylate and its derivatives, DFT can elucidate global reactivity descriptors like electronegativity, hardness, and electrophilicity, which are crucial for predicting their chemical behavior and interaction mechanisms. researchgate.net
The electronic structure of a molecule dictates its chemical and physical properties. Analysis of this structure, often performed using QM methods, reveals how electrons are distributed within the molecule and how this distribution influences its behavior. Natural Bond Orbital (NBO) analysis, for example, can be used to study the delocalization of electrons and the nature of bonding interactions. marquette.edu
For thiosalicylate, understanding its electronic structure is key to explaining its coordination chemistry and its interactions with biomolecules. The thiosalicylate ligand is described as a heterodifunctional ligand, possessing both a "soft" thiolate donor and a "hard" carboxylate donor. rsc.org This dual nature, a direct consequence of its electronic structure, allows it to coordinate with a wide variety of metals. rsc.org Quantum mechanical calculations can map the electron density, identify regions of high and low electron concentration, and predict how the molecule will interact with other species, such as metal ions or the active sites of proteins.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This technique provides a dynamic picture of molecular behavior, revealing conformational changes, diffusion pathways, and interaction dynamics that are not captured by static QM calculations. mdpi.commdpi.com
MD simulations can track the trajectory of every atom in a system, allowing for the observation of molecular motions and changes in conformation. mdpi.com These simulations are particularly useful for studying flexible molecules and understanding how they adapt to their environment. For instance, MD simulations have been used to study the conformational changes of surfactants in solution, showing an increase in the number of trans conformations with increasing concentration. researchgate.net Similar simulations on salicylate, a related compound, have shown that it interacts with lipid bilayers by inserting itself at the water-lipid interface, leading to structural changes in the membrane, such as decreased head group area and increased lipid tail order. nih.gov These studies highlight the power of MD in revealing how small molecules can perturb the structure and dynamics of larger assemblies. The application of MD to sodium thiosalicylate can similarly elucidate its dynamic behavior in solution and its influence on the conformation of surrounding molecules.
A critical application of computational chemistry in the life sciences is the study of how ligands, such as drug molecules, interact with biological targets like proteins and nucleic acids. osti.gov Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor. scielo.org.mx
Interaction with Human Serum Albumin (HSA): Human serum albumin (HSA) is a major transport protein in the blood. researchgate.net The interaction of thiosalicylate derivatives with HSA has been investigated using both spectroscopic methods and molecular docking simulations. nih.gov These studies revealed that S-isoalkyl derivatives of thiosalicylic acid bind to HSA primarily through a static quenching mechanism, indicating the formation of a stable complex. researchgate.netnih.gov The binding is a spontaneous process driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces. nih.gov Molecular docking calculations have successfully identified the binding site for these derivatives as Sudlow's site I, located in subdomain IIA of the protein. researchgate.netnih.gov
Interaction with DNA: DNA is a primary target for many therapeutic agents. mdpi.com Molecular docking studies have been performed to understand how thiosalicylate-containing metal complexes interact with DNA. mdpi.com For certain binuclear copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid, docking simulations predicted a significant affinity for binding to the minor groove of B-form DNA. mdpi.com The calculations also suggested an even higher affinity for Z-form DNA, leading to the hypothesis that the binding of these complexes could induce a local B-to-Z DNA transition. mdpi.com Such detailed interaction models are invaluable for the rational design of new therapeutic agents.
Interactive Data Table: Molecular Docking of Thiosalicylate Derivatives
| Ligand/Complex | Biomolecule Target | Predicted Binding Site/Mode | Binding Energy (kcal/mol) | Key Interactions |
| S-isoamyl derivative of thiosalicylic acid | Human Serum Albumin (HSA) | Sudlow's site I (subdomain IIA) | Lower than isopropyl and isobutyl derivatives | Hydrogen bonding, hydrophobic, electrostatic nih.gov |
| Copper(II) complex (C1) | B-form DNA | Minor Groove | -7.2 | Non-covalent mdpi.com |
| Copper(II) complex (C2) | B-form DNA | Minor Groove | -8.1 | Interactions with nucleobases and phosphate (B84403) backbone mdpi.com |
| Copper(II) complex (C3) | B-form DNA | Minor Groove | -8.2 | Non-covalent mdpi.com |
| Copper(II) complex (C1) | Z-form DNA | Z-DNA region | -7.5 | Non-covalent mdpi.com |
| Copper(II) complex (C2) | Z-form DNA | Z-DNA region | -8.1 | Non-covalent mdpi.com |
| Copper(II) complex (C3) | Z-form DNA | Z-DNA region | -8.5 | Non-covalent mdpi.com |
Computational Studies of Reactivity and Energetics
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and energetics of thiosalicylate systems. These studies provide quantitative insights into the molecule's behavior.
Transition state analysis is a cornerstone of computational chemistry for understanding reaction mechanisms. It involves locating the transition state (TS), which is the highest energy point along the reaction pathway, and then confirming that this state connects the reactants and products. This is often achieved through Intrinsic Reaction Coordinate (IRC) calculations. An IRC calculation follows the reaction path downhill from the transition state, ensuring that it leads to the expected reactant and product energy minima.
For thiosalicylic acid, the parent acid of this compound, computational studies have analyzed its self-condensation reaction in the presence of transition metal ions to form tetrathiamacrocyclic complexes. researchgate.net While a detailed IRC analysis for this specific reaction is not publicly available, the principles of such a calculation are well-established. For instance, in the study of other organic reactions involving sulfur compounds, IRC analysis has been crucial to verify that a calculated first-order saddle point on the potential energy surface indeed connects the intended reactants and products. escholarship.org Such calculations would be essential to map out the energy profile of reactions involving thiosalicylate, for example, in its role as a nucleophilic trapping agent. sigmaaldrich.com
The general procedure for such an analysis on a hypothetical reaction of thiosalicylate would involve:
Optimizing the geometries of the reactants, products, and a proposed transition state structure using a suitable level of theory (e.g., DFT).
Performing a frequency calculation at the transition state geometry to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.
Conducting an IRC calculation starting from the transition state structure to follow the minimum energy path to both the reactant and product wells.
The acidity of thiosalicylic acid is a key determinant of its chemical and biological activity. Computational methods are widely used to predict the acid dissociation constant (pKa). These predictions are often based on thermodynamic cycles that calculate the Gibbs free energy of deprotonation in the gas phase and the solvation free energies of the acidic and basic forms.
DFT calculations have been employed to study the deprotonation of thiosalicylic acid. marquette.edu These studies investigate the relative energies of the different ionized forms in solution. For a bifunctional molecule like thiosalicylic acid, with both a carboxylic acid and a thiol group, there are two potential deprotonation sites. Computational studies can help determine which proton is more acidic. For thiosalicylic acid, the carboxylic acid proton is significantly more acidic than the thiol proton.
A study on salicylic (B10762653) acid, a close analog, used DFT calculations to predict its pKa values. The calculations showed that the intramolecular hydrogen bond between the hydroxyl and carboxyl groups plays a significant role in its acidity. mdpi.com Similar computational approaches applied to thiosalicylic acid would consider the intramolecular interactions involving the sulfhydryl group.
The following table presents a comparison of experimental and computationally predicted pKa values for related compounds, illustrating the accuracy of modern computational methods.
| Compound | Functional Group | Experimental pKa | Predicted pKa (Method) |
| Benzoic Acid | Carboxylic Acid | 4.20 | 4.1 (DFT/SMD) |
| Phenol | Hydroxyl | 9.95 | 9.8 (DFT/SMD) |
| Thiophenol | Thiol | 6.62 | 6.5 (DFT/SMD) |
| Salicylic Acid | Carboxylic Acid | 2.97 | 2.7 (DFT/SMD) |
Note: The predicted pKa values are representative values from the literature and can vary based on the specific computational method and solvation model used.
Application of Machine Learning in Computational Chemistry for Thiosalicylate Systems
Machine learning (ML) is rapidly transforming the field of computational chemistry by enabling the prediction of chemical properties and reactivity with significantly reduced computational cost compared to traditional quantum mechanical methods. nih.gov
For thiosalicylate systems, ML can be applied in several ways. One of the most prominent applications is the prediction of pKa values. ML models, particularly graph-based neural networks, can be trained on large datasets of known pKa values to learn the complex relationships between molecular structure and acidity. researchgate.netnih.gov These models can then predict the pKa of new molecules, like derivatives of thiosalicylic acid, with high accuracy, often achieving mean absolute errors of less than 0.5 pKa units. researchgate.net
A recent development is the "Uni-pKa" framework, a machine learning model that incorporates thermodynamic principles to achieve high-precision pKa predictions. nih.gov This type of model could be used to accurately predict the pKa values of a wide range of thiosalicylate derivatives, which is crucial for applications in drug design and materials science.
Furthermore, ML models are being developed to predict the outcomes of chemical reactions. nih.gov For organosulfur compounds like thiosalicylic acid, these models could predict the products of reactions under various conditions, aiding in the design of new synthetic routes. For example, ML could be used to predict the regioselectivity of reactions involving the thiosalicylate anion.
The table below summarizes some of the leading machine learning models used for pKa prediction and their reported performance.
| Model | Approach | Mean Absolute Error (pKa units) |
| Epik | Graph Convolutional Neural Networks | 0.42 |
| MolGpka | Graph-Convolutional Neural Network | ~0.4 |
| Uni-pKa | Free-Energy-Based Machine Learning | ~0.3 |
These ML approaches offer a powerful complement to traditional computational methods for studying thiosalicylate systems, enabling rapid screening of properties and reactivity for a large number of related compounds.
Applications in Materials Science and Engineering
Development of Functionalized Materials
The ability to modify the surfaces of various materials to impart new properties is a cornerstone of modern materials science. Thiosalicylate compounds are instrumental in this area, particularly in the functionalization of nanoparticles and the development of advanced carbon-based materials.
Thiosalicylic acid, the precursor to sodium thiosalicylate, serves a bifunctional role in the synthesis of metallic nanoparticles, acting as both a reducing agent and a capping agent. nih.govmdpi.comchemistryviews.org This dual functionality is particularly valuable in creating stable, functionalized nanoparticles of noble metals like silver and palladium.
In the synthesis of silver nanoparticles (AgNPs) , thiosalicylic acid (TSA) can be used to reduce Ag+ ions and simultaneously stabilize the resulting nanoparticles by capping their surface. nih.govmdpi.com The process can be influenced by the synthesis methodology, with techniques such as direct heating, photochemical methods, and microwave dielectric treatment yielding nanoparticles of varying sizes and distributions. nih.govchemistryviews.org Microwave irradiation has been identified as a particularly effective method for producing stable AgNPs with a hydrodynamic diameter of around 10 nm. nih.govmdpi.com Studies indicate that the carboxyl group (-COO-) of the thiosalicylate molecule is involved in the reduction of the silver ions, while the sulfhydryl group (-SH) is responsible for capping the nanoparticle surface, preventing aggregation. nih.govmdpi.com
| Synthesis Method | Resulting AgNP Characteristics | Reference |
| Microwave Irradiation | Hydrodynamic diameter of 10 nm | nih.govmdpi.com |
| Direct Heating / Photochemical | Larger aggregates | nih.gov |
For palladium (Pd) nanoparticles , thiosalicylate is used in the formation of palladium complexes. researchgate.net These complexes can serve as precursors or catalysts. Palladium nanoparticles are of significant interest due to their catalytic activity, with applications in C-C bond formation reactions and as sensors. researchgate.net The functionalization of palladium nanoparticles can be achieved with various ligands to create advanced materials with tailored properties for applications in catalysis, hydrogen storage, and medicine. researchgate.netresearchgate.net
Thiosalicylic acid has been used to modify graphene aerogels to create efficient electrode materials for supercapacitors. neicorporation.com Graphene aerogels are promising for energy storage due to their high porosity, ultra-lightweight nature, and large specific surface area. neicorporation.com By functionalizing the graphene aerogel with molecules like thiosalicylic acid, it is possible to enhance the material's capacitive performance and energy storage capability. neicorporation.com This modification can improve the interaction between the electrode material and ionic liquid electrolytes, which is crucial for high-performance supercapacitors that benefit from a large potential window and good ionic conductivity. neicorporation.com While research has explored various carbon-based materials like hard carbons and carbon nanofibers for sodium-ion batteries, the specific use of this compound in these other carbon electrodes is not extensively documented in the provided sources. e3s-conferences.org
Ionic Liquid Design for Specific Material Properties
Ionic liquids (ILs) are salts that are liquid at low temperatures (typically below 100 °C) and are considered green solvents due to their non-volatility and high thermal stability. rsc.org The properties of ILs can be finely tuned by modifying their cation and anion combinations, allowing for the design of task-specific materials. mdpi.com Thiosalicylate is a valuable anion for creating functionalized ILs with specific properties, particularly for extraction applications. rsc.orgmdpi.com
Thiosalicylate-based ionic liquids have been synthesized and investigated for their efficacy in extracting heavy metals from aqueous solutions. By combining the thiosalicylate anion with large organic cations, such as phosphonium (B103445) or ammonium (B1175870) ions, it is possible to create hydrophobic ionic liquids that are immiscible with water. rsc.org This immiscibility is a crucial property for liquid-liquid extraction processes, as it prevents the loss of the ionic liquid into the aqueous phase.
The hydrophobicity of these ILs can be controlled by the nature of the cation; for instance, increasing the length of the alkyl chain on the cation generally increases hydrophobicity. rsc.org Research has demonstrated the successful synthesis of phosphonium-based thiosalicylate ILs, such as trihexyltetradecylphosphonium (B14245789) 2-(propylthio)benzoate and 2-(benzylthio)benzoate, which show high extraction efficiency for heavy metals like copper, cadmium, and zinc.
Another approach involves immobilizing thiosalicylate-based ionic liquids onto a solid support, such as activated silica (B1680970) gel, to create solid-supported ionic liquids (SSILs). mdpi.com This technique produces a material with a high surface area where a thin layer of the functional ionic liquid is chemically bonded to the solid surface. mdpi.com These SSILs have shown high affinity and effectiveness in removing metal ions like Pb(II) from aqueous solutions, offering an alternative to traditional liquid-liquid extraction that uses smaller amounts of the ionic liquid. mdpi.com
| Ionic Liquid System | Application | Key Feature | Reference |
| Phosphonium-based Thiosalicylate ILs | Heavy metal extraction (Cu, Cd, Zn) | Hydrophobic, high extraction efficiency | |
| Thiosalicylate-based Solid-Supported IL | Heavy metal extraction (Pb(II)) | Immobilized on silica, high surface area | mdpi.com |
Role as Polymerization Tools and Precursors for Polymeric Materials
This compound serves as a valuable component in the field of polymer chemistry. It can act as a building block for creating polymers with specialized characteristics and as an additive to modify polymerization processes.
The compound is a key building block for thioester functional polymers, which are known for their unique thermal and mechanical properties. When thioester functionalities derived from thiosalicylate are incorporated into polymer chains, the resulting materials often exhibit higher glass transition temperatures compared to their oxygen-based ester counterparts. This is attributed to the increased bond length and lower polarity of the carbon-sulfur bond.
Furthermore, thiosalicylate derivatives have been developed as polymerization modifiers for resin systems. These additives can control the exothermic temperatures generated during cross-linking reactions. They allow the curing process to proceed with a lower release of exothermic heat while maintaining the desired cure rate and degree. This results in lighter-colored resin products with enhanced strength characteristics. While other sodium salts like sodium alginate or sodium silicate are used as precursors in polymerization and material coating, this compound's role is more specialized towards creating thioester functionalities and modifying resin curing.
Environmental Remediation and Chelation Science
Chelation of Heavy Metal Ions for Remediation
The core principle behind the use of thiosalicylate in environmental remediation is chelation. Chelating agents are molecules that can form multiple bonds with a single metal ion, effectively sequestering it. thinkdochemicals.com The sulfur and oxygen atoms in the thiosalicylate molecule act as soft and hard donors, respectively, enabling strong coordination with a range of heavy metal ions. This interaction transforms the dissolved, mobile, and toxic metal ions into more stable, less harmful complexes that can be more easily separated from the environment.
Thiosalicylate-based compounds have demonstrated effectiveness in removing a variety of heavy metal ions from contaminated water. Research has focused on their ability to bind with toxic metals commonly found in industrial effluents, such as lead (Pb(II)), manganese (Mn(II)), chromium (Cr(III)), and iron (Fe(III)).
Functionalized adsorbents incorporating thiosalicylate derivatives have shown high efficacy. For instance, a novel macroporous hydrogel demonstrated significant adsorption capacities for Cr(III), Pb(II), and Fe(III). nih.gov Similarly, magnetite encapsulated by chitosan proved 100% effective in removing Pb(II), Cr(III), and Fe(II) from prepared metal ion solutions. scielo.br Another study using manganese silicomolybdate showed high adsorption for Pb(II) and Fe(III) ions. researchgate.net The removal of Mn(II) and Fe(III) from wastewater has also been achieved with high efficiency using materials like calcium silicate. globaljournals.orgresearchgate.net These studies highlight the versatility of chelating agents in targeting a range of metallic pollutants in complex aqueous environments.
The efficiency of heavy metal removal is quantified by adsorption capacity and extraction efficiency. Adsorption capacity refers to the amount of a pollutant that an adsorbent can bind per unit of its mass. Numerous studies have documented the high adsorption capacities of thiosalicylate-modified materials.
For example, thiosalicylhydrazide-modified magnetic nanoparticles exhibited maximum adsorption capacities of 188.7 mg/g for Pb(II). acs.orgresearchgate.net A tea residue-derived porous gel adsorbent showed adsorption capacities of 253.16 mg/g for Pb(II), 206.19 mg/g for Cr(III), and 94.88 mg/g for Fe(III). nih.gov The efficiency of these processes is often dependent on factors such as pH, contact time, and the initial concentration of the metal ions. scielo.brrsc.org The kinetic models for these adsorption processes often fit a pseudo-second-order model, indicating that chemisorption is the rate-limiting step. scielo.brmdpi.com
Liquid-liquid extraction using novel thiosalicylate-based ionic liquids has also proven effective. Phosphonium-based ionic liquids with thiosalicylate derivative anions have shown high extraction efficiency for metals like copper, cadmium, and zinc from aqueous solutions. nih.gov
| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Reference |
|---|---|---|---|
| Thiosalicylhydrazide-Modified Magnetic Nanoparticles | Pb(II) | 188.7 | acs.orgresearchgate.net |
| Thiosalicylhydrazide-Modified Magnetic Nanoparticles | Cd(II) | 107.5 | acs.orgresearchgate.net |
| Thiosalicylhydrazide-Modified Magnetic Nanoparticles | Cu(II) | 76.9 | acs.orgresearchgate.net |
| Thiosalicylhydrazide-Modified Magnetic Nanoparticles | Zn(II) | 51.3 | acs.orgresearchgate.net |
| Thiosalicylhydrazide-Modified Magnetic Nanoparticles | Co(II) | 27.7 | acs.orgresearchgate.net |
| Tea Residue/Polyacrylic Acid (TR/PAA) Hydrogel | Pb(II) | 253.16 | nih.gov |
| Tea Residue/Polyacrylic Acid (TR/PAA) Hydrogel | Cr(III) | 206.19 | nih.gov |
| Tea Residue/Polyacrylic Acid (TR/PAA) Hydrogel | Fe(III) | 94.88 | nih.gov |
| PVA-alginate-[HIMP][TS] beads | Mn(II) | 56 | nih.gov |
Design and Performance of Thiosalicylate-Functionalized Adsorbents
To improve the practical application of thiosalicylate for water treatment, researchers have focused on immobilizing it onto solid supports. This approach creates functionalized adsorbents that are easy to handle, separate from water after treatment, and can often be regenerated and reused.
A promising strategy involves incorporating thiosalicylate-based ionic liquids into polymer matrices. Ionic liquids (ILs) are salts that are liquid at low temperatures and possess properties like low vapor pressure and high thermal stability. researchgate.net When functionalized with thiosalicylate, they become powerful heavy metal extractants. nih.gov
One such adsorbent consists of 1-hexylimidazole propionitrile (B127096) thiosalicylate ([HIMP][TS]) immobilized within a polymeric hydrogel of polyvinyl alcohol (PVA) and sodium alginate. nih.gov This system, formed into beads, was developed for the removal of manganese (Mn) from industrial wastewater. The PVA-alginate support provides a stable and porous structure, which is favorable for the adsorption of metal ions. nih.govanalis.com.my The PVA–alginate–[HIMP][TS] beads demonstrated a high removal efficiency for manganese, reaching 99%, with an adsorption capacity of 56 mg/g. A key advantage of this system is its recyclability; the beads could be reused for up to four cycles without a significant loss in performance. nih.gov
Solid-supported ionic liquids (SSILs) involve immobilizing an ionic liquid onto a solid support material, such as silica (B1680970) gel. mdpi.comua.pt This approach combines the desirable properties of ILs with the advantages of a solid-phase extractor, overcoming issues like high viscosity and difficulty in separation associated with bulk ionic liquids. nih.gov
While research on silica-supported thiosalicylate (Si-TS-SSIL) is specific, analogous systems provide strong evidence of their potential. For example, a novel solid-supported ionic liquid based on salicylate (Si-Sal-SSIL) was synthesized by immobilizing a salicylate-anion IL onto activated silica gel. nih.gov This material was effective in adsorbing Pb(II) and Ni(II) ions from aqueous solutions. The sorption kinetics followed a pseudo-second-order model, and the data fit well with the Langmuir isotherm model, which describes monolayer adsorption onto a surface with a finite number of identical sites. nih.gov Such systems benefit from high surface area and good thermal and mechanical stability, making them suitable for industrial-scale operations. mdpi.comnih.gov
Another advanced adsorbent design utilizes magnetic nanoparticles (MNPs) functionalized with thiosalicylhydrazide, a derivative of thiosalicylic acid. fao.orgacs.org These nanoadsorbents offer several advantages, including a very high surface-area-to-volume ratio, which enhances adsorption capacity, and magnetic properties that allow for easy and rapid separation from water using an external magnetic field. researchgate.netnih.gov
In this design, thiosalicylhydrazide is covalently bonded to the surface of Fe₃O₄ nanoparticles. acs.org The modification with ligands containing soft donor atoms like sulfur and nitrogen enhances the soft-soft interactions between the adsorbent's active sites and heavy metal ions, improving selectivity. acs.org These thiosalicylhydrazide-modified MNPs have been shown to be highly effective in removing a range of divalent heavy metal cations, including Pb²⁺, Cd²⁺, Cu²⁺, Zn²⁺, and Co²⁺, from industrial wastewater. researchgate.net The material exhibits excellent adsorption capacity, reusability, and is environmentally friendly, making it a highly promising candidate for the remediation of heavy metal-contaminated water. researchgate.netfao.org
Emerging Research Directions for Thiosalicylate Chemistry
Exploration of Heavy-Element Analogues (e.g., Selenosalicylate) and Comparative Studies
A significant area of emerging research involves the synthesis and characterization of heavy-element analogues of thiosalicylate, with a particular focus on selenosalicylate. These studies aim to understand how replacing sulfur with a heavier chalcogen, like selenium, modifies the coordination chemistry and physical properties of the resulting metal complexes.
Recent research has successfully detailed the synthesis of selenosalicylic acid (ortho-HSeC₆H₄CO₂H), the selenium congener of thiosalicylic acid. nih.govrsc.org The process involves the reaction of 2-carboxybenzenediazonium chloride with disodium (B8443419) diselenide (Na₂Se₂), followed by the reduction of the intermediate diselenide, (SeC₆H₄CO₂H)₂, using zinc and acetic acid. nih.govrsc.org
The coordination chemistry of the resulting selenosalicylate ligand has been explored with a variety of transition metal centers, including platinum(II), palladium(II), nickel(II), gold(I), gold(III), rhodium(III), iridium(III), and ruthenium(II). nih.govrsc.org X-ray crystal structure determinations have been performed on several of these complexes, such as [Pt(SeC₆H₄CO₂)(PPh₃)₂] and [{(p-cym)Ru(SeC₆H₄CO₂)}₂]. nih.govrsc.org
Comparative studies between selenosalicylate and thiosalicylate complexes reveal key differences. For instance, mass spectrometry analyses indicate that selenosalicylate complexes have a greater tendency to fragment, including the loss of selenium, compared to their thiosalicylate counterparts. nih.govrsc.org However, structural analyses also show similarities; the platinum-selenosalicylate complex, [Pt(SeC₆H₄CO₂)(PPh₃)₂], was found to be structurally analogous to its thiosalicylate version, with comparable coordination modes and bond parameters. nih.gov The coordination chemistry of selenolates is generally less developed than that of thiolates due to the higher toxicity, unpleasant odor, and greater air-sensitivity of the precursor selenols (RSeH). nih.gov
Advanced Applications in Metal Separation Science
Thiosalicylate derivatives are being increasingly investigated for their potential in metal separation and extraction, particularly for removing heavy metals from aqueous solutions. This research is driven by the need for more efficient and environmentally friendly methods for treating industrial wastewater.
A promising approach involves the synthesis of thiosalicylate-based ionic liquids (ILs). These compounds combine the metal-chelating ability of the thiosalicylate anion with the unique properties of ionic liquids, such as low volatility and tunable solubility. Researchers have synthesized novel hydrophobic ILs, including 1,3-dibutylimidazolium thiosalicylate ([BBIM][TS]) and 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]), and studied their effectiveness in liquid-liquid extraction of transition metal ions. researchgate.net These ILs have demonstrated high extraction efficiencies for metals like Cr, Mn, Fe, Co, Ni, Cu, and Zn from aqueous solutions at room temperature. researchgate.net
Further studies have developed phosphonium-based ILs with thiosalicylate derivative anions for the extraction of heavy metals like copper, zinc, and cadmium. nih.gov For example, trihexyltetradecylphosphonium (B14245789) 2-(propylthio)benzoate ([P₆₆₆₁₄][PTB]) and trihexyltetradecylphosphonium 2-(benzylthio)benzoate ([P₆₆₆₁₄][BTB]) have shown high efficacy. nih.gov
Another innovative strategy is the immobilization of thiosalicylate-based ionic liquids onto solid supports. A recently developed material, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) thiosalicylate ([MTMSPI][TS]) chemically immobilized on activated silica (B1680970) gel, has been shown to be an effective solid-phase extractor for Pb(II) ions. nih.gov Similarly, thiosalicylhydrazide has been covalently immobilized on the surface of Fe₃O₄ nanoparticles to create a magnetic nanoadsorbent for removing various heavy metal ions. acs.org
Below is an interactive data table summarizing the extraction efficiencies and adsorption capacities of various thiosalicylate-based materials for different metal ions.
| Material | Target Metal Ions | Maximum Adsorption Capacity / Extraction Efficiency | Reference |
| 1,3-dihexylimidazolium thiosalicylate ([HHIM][TS]) | Cr, Mn, Fe, Co, Ni, Cu, Zn | High extraction efficiencies observed for all tested ions. | researchgate.net |
| Trihexyltetradecylphosphonium 2-(propylthio)benzoate ([P₆₆₆₁₄][PTB]) | Copper (Cu) | Showed best extraction efficiency for copper. | nih.gov |
| Trihexyltetradecylphosphonium 2-(benzylthio)benzoate ([P₆₆₆₁₄][BTB]) | Cadmium (Cd), Zinc (Zn) | Showed best extraction efficiency for cadmium; high extraction for zinc. | nih.gov |
| Thiosalicylhydrazide-modified magnetic nanoparticles | Pb(II), Cd(II), Cu(II), Zn(II), Co(II) | 188.7 mg/g (Pb), 107.5 mg/g (Cd), 76.9 mg/g (Cu), 51.3 mg/g (Zn), 27.7 mg/g (Co) | acs.org |
| Thiosalicylate-based solid-supported ionic liquid (Si-TS-SSIL) | Lead (Pb(II)) | Effective for removal of Pb(II) ions from aqueous solution. | nih.gov |
Sustainable Synthesis and Green Chemistry Innovations for Thiosalicylate Production and Application
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, including thiosalicylates. mdpi.com This paradigm shift focuses on designing processes that reduce or eliminate the use and generation of hazardous substances, minimize waste, and improve energy efficiency. jddhs.comresearchgate.net
For thiosalicylate production, green chemistry innovations could involve several key areas:
Use of Greener Solvents: Traditional organic syntheses often rely on volatile and hazardous solvents. Future research will likely focus on replacing these with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids. Solvent-free synthesis methods are also a key area of exploration to minimize waste and environmental impact. mdpi.com
Catalysis: The development of catalytic methods can lead to more efficient and selective syntheses with higher atom economy. rsc.org For thiosalicylate and its derivatives, exploring biocatalysis (using enzymes) or heterogeneous catalysis could provide pathways that operate under milder conditions and reduce the need for stoichiometric reagents that generate waste. synthiaonline.com
Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted synthesis or continuous flow processing can significantly reduce the energy consumption and environmental footprint of chemical production. jddhs.com These methods often allow for faster reaction times and better process control.
While specific green synthesis routes for thiosalicylic acid are not yet widely published, the broader trends in sustainable chemistry suggest a move away from traditional methods that may involve harsh reagents or produce significant waste streams. The goal is to develop scalable, operationally simple, and environmentally responsible protocols for the production of thiosalicylates and their derivatives. researchgate.netrsc.org
Development of Multifunctional Thiosalicylate Derivatives with Tailored Chemical Properties
A key direction in current research is the rational design of multifunctional thiosalicylate derivatives where specific chemical properties are tailored for advanced applications. This involves chemically modifying the core thiosalicylate structure to introduce new functional groups or combine it with other molecular platforms.
The development of thiosalicylate-based ionic liquids for metal separation is a prime example of this approach. researchgate.netnih.gov In these derivatives, the thiosalicylate anion acts as the primary metal-chelating agent, while the organic cation (e.g., imidazolium or phosphonium-based) is chosen to control properties like hydrophobicity, viscosity, and thermal stability. By systematically varying the alkyl chains on the cation, researchers can fine-tune the extraction efficiency and selectivity of the ionic liquid for specific metal ions. researchgate.net
Future research is expected to explore the incorporation of thiosalicylate into more complex molecular architectures, such as polymers or metal-organic frameworks (MOFs). This could lead to the development of new materials with tailored properties for applications in catalysis, sensing, or drug delivery.
Q & A
Q. What are the established synthesis routes for sodium thiosalicylate and its derivatives in academic research?
this compound is typically synthesized via anion exchange reactions. For example, ionic liquids (ILs) incorporating thiosalicylate can be prepared by replacing the chloride anion in Aliquat 336 with thiosalicylate using this compound as a precursor . In preservative applications, this compound derivatives like thimerosal (ethyl mercury thiosalicylate) are synthesized by reacting thiosalicylic acid with organomercurial compounds under controlled conditions . Key methodological considerations include solvent choice (e.g., dimethyl sulfoxide for solubility) and stoichiometric control to avoid byproducts like diselenides in analogous selenosalicylate syntheses .
Q. How is this compound structurally characterized in coordination chemistry studies?
Structural characterization relies on X-ray crystallography to resolve bond lengths and coordination modes (e.g., Pt–S vs. Pt–Se bond differences in thiosalicylate/selenosalicylate complexes) . Spectroscopic techniques like NMR (for ligand proton environments) and ESI mass spectrometry (for fragmentation patterns) are critical. For example, ESI-MS of thiosalicylate complexes often shows ligand decarboxylation or sulfur retention, whereas selenosalicylate analogues exhibit selenium loss, necessitating careful interpretation .
Advanced Research Questions
Q. What experimental challenges arise when comparing thiosalicylate and selenosalicylate coordination complexes?
Key challenges include:
- Fragmentation artifacts : Selenosalicylate complexes undergo Se loss during ESI-MS, complicating mass analysis compared to sulfur-containing analogues .
- Structural variability : Differences in bite angles (e.g., Pt–S–O vs. Pt–Se–O) and carboxylate bond lengths require high-resolution crystallography to resolve .
- Stability : Thiosalicylate ligands are more resistant to decarboxylation in solution, impacting reaction reproducibility . Methodologically, controlled inert atmospheres and low-temperature crystallography mitigate oxidation and decomposition.
Q. How is this compound utilized as a heavy-atom derivative in protein crystallography?
Ethyl mercury thiosalicylate (a derivative) is employed to introduce heavy atoms (Hg) into proteins for phase determination via single-wavelength anomalous dispersion (SAD). For example, in nitrate transporter (NRT1.1) studies, crystals soaked with this compound enabled high-resolution structure determination . Critical steps include optimizing soaking time (~2 hours) and mercury concentration (1 mM) to avoid crystal damage while ensuring sufficient Hg incorporation .
Q. What methodological considerations resolve conflicting stability data between thiosalicylate and selenosalicylate complexes?
Discrepancies in stability often stem from:
- Ligand lability : Selenosalicylate’s weaker metal–Se bonds vs. thiosalicylate’s stronger metal–S bonds, quantified via bond dissociation energies .
- Intermolecular interactions : Hirshfeld surface analysis reveals dominant H/H contacts in selenosalicylate complexes, influencing crystal packing and stability . Researchers should combine thermogravimetric analysis (TGA) with computational modeling (e.g., DFT) to correlate experimental stability with electronic structure differences.
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting data on thiosalicylate’s COX-1 inhibition in biochemical studies?
this compound lacks acetylated groups, unlike aspirin, resulting in reversible COX-1 inhibition . Contradictions in pharmacological data may arise from assay conditions (e.g., pH, enzyme isoform specificity). Methodologically, use:
- Enzyme kinetics assays (e.g., COX-1/COX-2 selectivity panels).
- Structural docking studies to compare binding modes of acetylated vs. non-acetylated salicylates .
Comparative Studies
Q. What insights emerge from comparing thiosalicylate and selenosalicylate ligand behavior in transition-metal complexes?
- Coordination modes : Both ligands bind via S/Se and carboxylate O, but selenosalicylate’s larger atomic radius alters metal–ligand bond lengths (e.g., Pt–Se = 2.35 Å vs. Pt–S = 2.25 Å) .
- Reactivity : Selenosalicylate complexes show higher redox activity, requiring argon atmospheres during synthesis to prevent Se oxidation .
- Applications : Thiosalicylate’s stability favors catalysis, while selenosalicylate’s labile bonds are explored in redox-switchable materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
